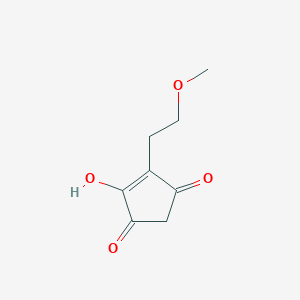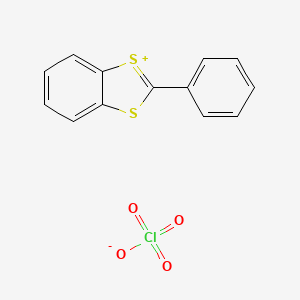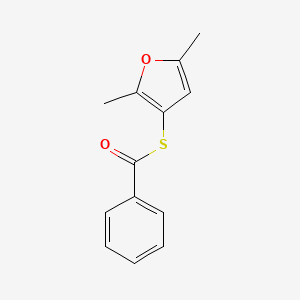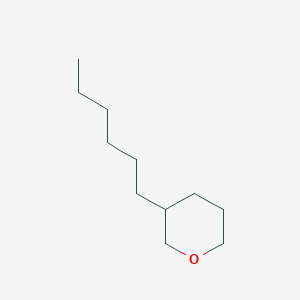
2H-Pyran, 3-hexyltetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran, 3-hexyltetrahydro- is a heterocyclic organic compound that features a six-membered ring containing one oxygen atom and five carbon atoms. This compound is part of the broader class of 2H-pyrans, which are known for their structural motif present in many natural products. The 2H-pyran ring is a strategic key intermediate in the construction of various complex structures .
Preparation Methods
The synthesis of 2H-pyrans, including 2H-Pyran, 3-hexyltetrahydro-, can be achieved through several methods. One principal method involves the reaction of pyrylium salts with organometallic compounds. This reaction can yield 2H-pyrans along with their valence isomers, such as 4H-pyrans, depending on the reaction conditions and the structure of the pyrylium salt . Another method involves the use of unsaturated acyclic ketones, 4H-pyrans, and pyrones as starting materials . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
2H-Pyran, 3-hexyltetrahydro- undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is prone to spontaneous valence isomerization to the corresponding 1-oxatrienes through a reversible pericyclic oxa-6π-electrocyclization process . Common reagents used in these reactions include alkylmagnesium halides and hydride sources such as sodium hydride (NaH) or sodium borohydride (NaBH4) . Major products formed from these reactions can include different isomers and derivatives of the original compound.
Scientific Research Applications
2H-Pyran, 3-hexyltetrahydro- has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a key intermediate in the synthesis of various complex molecules . In biology and medicine, derivatives of 2H-pyrans have been investigated for their potential pharmaceutical properties, including antimicrobial and anticancer activities . In the industrial sector, these compounds are used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2H-Pyran, 3-hexyltetrahydro- involves its ability to undergo valence isomerization, which significantly influences its chemical reactivity . This process involves the reversible conversion between 2H-pyrans and 1-oxatrienes through a pericyclic oxa-6π-electrocyclization. The molecular targets and pathways involved in its biological activities are still under investigation, but its derivatives have shown interactions with various biological macromolecules.
Comparison with Similar Compounds
2H-Pyran, 3-hexyltetrahydro- can be compared with other similar compounds such as 2H-Pyran-2-one, 6-hexyltetrahydro-, and 2H-Pyran-2-one, tetrahydro-3-hexyl- . These compounds share a similar structural framework but differ in their substituents and specific chemical properties. The uniqueness of 2H-Pyran, 3-hexyltetrahydro- lies in its specific substitution pattern, which can influence its reactivity and applications.
Properties
CAS No. |
54730-55-1 |
|---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
3-hexyloxane |
InChI |
InChI=1S/C11H22O/c1-2-3-4-5-7-11-8-6-9-12-10-11/h11H,2-10H2,1H3 |
InChI Key |
KHEHDBFQQHDWCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CCCOC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


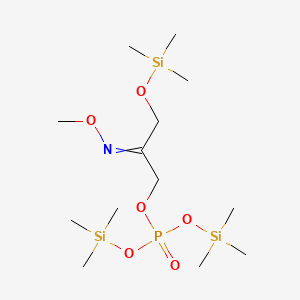
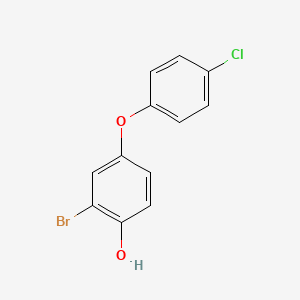
![Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-3-(phenylmethylene)-](/img/structure/B14638146.png)

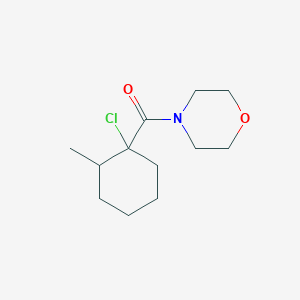
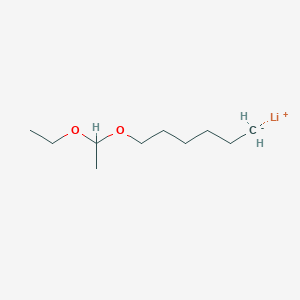
![1,2-Diethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene](/img/structure/B14638174.png)
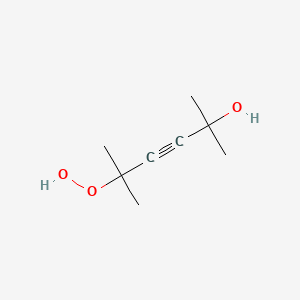

![Benzenemethanamine, 4-[(phenylmethyl)thio]-](/img/structure/B14638200.png)
